γ-亚麻酸乙酯

描述

Ethyl gamma-linolenate, also known as γ-Linolenic acid ethyl ester, is an ω-6 fatty acid . It can be elongated to arachidonic acid for endogenous eicosanoid synthesis . It is a weak leukotriene B4 (LTB4) receptor antagonist, inhibiting [3H]-LTB4 binding to porcine neutrophil membranes with a Ki value of 1 μM .

Synthesis Analysis

Ethyl gamma-linolenate is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions . Flammable hydrogen is generated by mixing esters with alkali metals and hydrides .Molecular Structure Analysis

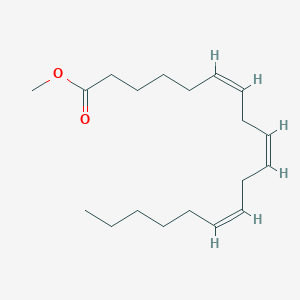

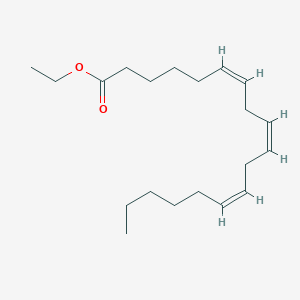

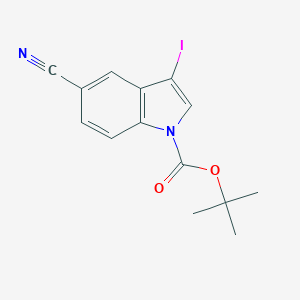

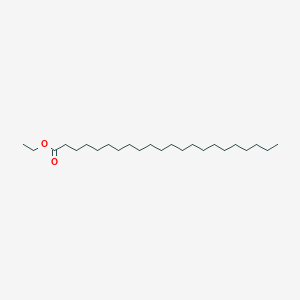

The molecular formula of Ethyl gamma-linolenate is C20H34O2 . Its molecular weight is 306.4828 . The IUPAC Standard InChI is InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,14-15H,3-7,10,13,16-19H2,1-2H3/b9-8-,12-11-,15-14- .Physical And Chemical Properties Analysis

Ethyl gamma-linolenate is a clear colorless liquid . It is slowly oxidized in air . The refractive index n20/D is 1.468 (lit.) . The boiling point is 166-168 °C/1 mmHg (lit.) . The density is 0.892 g/mL at 25 °C (lit.) .科学研究应用

Production of Ethyl Esters of Fatty Acids

Gamma-Linolenic acid (GLA) ethyl ester is used to produce ethyl esters of fatty acids. This process involves enzymatic ethanolysis using immobilized enzymes. Borage oil (Borago officinalis) is often used as the main source of GLA for this application . This method is used in the food industry .

Bioactive Gamma-Linolenic Acid Production

GLA ethyl ester is used in the production of bioactive gamma-linolenic acid. This process involves the use of biocatalysts based on immobilized lipases . The resulting bioactive GLA has potential applications in the food industry .

Enzyme Immobilization

GLA ethyl ester is used in the development of biocatalysts based on immobilized lipases. These biocatalysts are used for the production of fatty acid ethyl esters . This method enhances the activity of the lipases through ionic additives and ion exchange supports .

Solvent-Free Systems

GLA ethyl ester is used in solvent-free systems to obtain high fatty acid ethyl ester (FAEE) yield. This eco-friendly alternative is used for the production of GLA ethyl esters for possible application in cosmetics and food .

Skin Whitening Agent

Ethyl linolenate is being studied as a possible skin whitening agent with anti-melanogenesis activity . This application is particularly relevant in the cosmetics industry .

Biodiesel Industry

GLA ethyl ester is used in the biodiesel industry. The production of ethyl esters of fatty acids (EE) is enhanced by the addition of ionic additives . This creates an opportunity to develop biocatalysts with reduced enzyme consumption, fostering a greener production approach compared to conventional methods .

作用机制

Target of Action

Gamma-Linolenic Acid Ethyl Ester (GLA), also known as Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate or Ethyl gamma-linolenate, primarily targets the Leukotriene B4 receptor 4 (LTB4) . LTB4 is a potent inflammatory mediator that plays a crucial role in various immune system-related diseases .

Mode of Action

GLA acts as a weak antagonist of the LTB4 receptor . It inhibits the binding of LTB4 to porcine neutrophil membranes, thereby reducing the inflammatory response . Furthermore, it has been suggested that GLA can independently utilize two different signaling pathways for inducing the apoptosis cascade .

Biochemical Pathways

GLA is an ω-6 fatty acid that can be elongated to arachidonic acid for endogenous eicosanoid synthesis . It plays a significant role in the regulation of cellular membrane structure and function, and it’s involved in the lipid-peroxidizing enzyme COX pathway . The modulation of these pathways by GLA leads to a decrease in inflammation and a potential anti-proliferative effect .

Pharmacokinetics

The pharmacokinetics of GLA involve its digestion, bioavailability, tissue distribution, metabolism, and excretion . GLA Ethyl Ester is an esterified version of the free acid, which is less water-soluble but more amenable for the formulation of GLA-containing diets . This suggests that the esterification process may enhance the bioavailability of GLA.

Result of Action

The primary result of GLA’s action is the inhibition of inflammatory responses . By acting as an antagonist of the LTB4 receptor, GLA reduces inflammation and potentially suppresses tumor growth . Moreover, it has been suggested that GLA can induce apoptosis in certain cell types, further contributing to its anti-proliferative effects .

Action Environment

The action of GLA can be influenced by various environmental factors. For instance, the enzyme activity involved in the conversion of GLA can be affected by the nutritional status and specific dietary components . Furthermore, the formulation of GLA-containing diets can impact its bioavailability and, consequently, its efficacy .

安全和危害

Ethyl gamma-linolenate is probably combustible . It may cause irritation of the skin . When heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide . It is sensitive to light and incompatible with strong oxidizers, strong acids, and strong bases . It should be stored in a tightly closed container under an inert atmosphere, and kept in a freezer .

未来方向

属性

IUPAC Name |

ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,14-15H,3-7,10,13,16-19H2,1-2H3/b9-8-,12-11-,15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLYTDAIYLGSRZ-ORZIMQNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl gamma-linolenate | |

CAS RN |

31450-14-3 | |

| Record name | Ethyl gamma-linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031450143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL .GAMMA.-LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2942E0NCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)